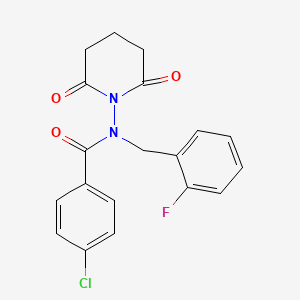
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention as a potential therapeutic agent for the treatment of various types of cancer.
作用機序
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide can prevent the activation of downstream signaling pathways, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response to cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. However, 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide has also been shown to have limited efficacy in certain types of cancer, and its use in combination with other therapies may be necessary to achieve optimal results.
将来の方向性
There are several potential future directions for the development and use of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide. One area of focus is the development of combination therapies that can enhance the efficacy of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide in the treatment of cancer. Another area of interest is the development of biomarkers that can predict the response to 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide and other BTK inhibitors, which could help to identify patients who are most likely to benefit from these therapies. Finally, the development of new formulations and delivery methods for 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide could help to improve its pharmacokinetic and pharmacodynamic properties, making it a more effective and practical therapeutic agent for the treatment of cancer.
合成法
The synthesis of 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide involves several steps, including the reaction of 4-chloro-N-(2-fluorobenzyl)benzamide with 2,6-dioxopiperidine in the presence of a catalyst to form the intermediate compound, which is then further reacted with a reducing agent to obtain 4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide. The final product is obtained through purification and isolation processes.
科学的研究の応用
4-chloro-N-(2,6-dioxo-1-piperidinyl)-N-(2-fluorobenzyl)benzamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth and proliferation of cancer cells by targeting key signaling pathways involved in cell survival and proliferation.
特性
IUPAC Name |
4-chloro-N-(2,6-dioxopiperidin-1-yl)-N-[(2-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c20-15-10-8-13(9-11-15)19(26)22(12-14-4-1-2-5-16(14)21)23-17(24)6-3-7-18(23)25/h1-2,4-5,8-11H,3,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBKWUPQPUAEIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)N(CC2=CC=CC=C2F)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794306 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

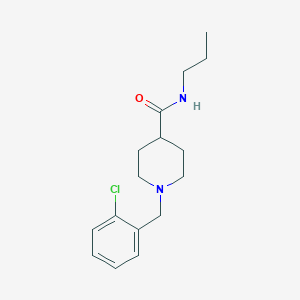
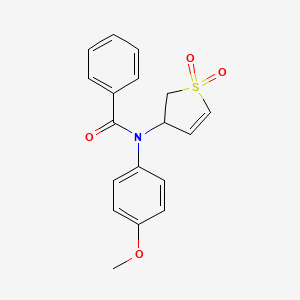
![3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-8-[(1-phenyl-1H-pyrazol-4-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5222509.png)
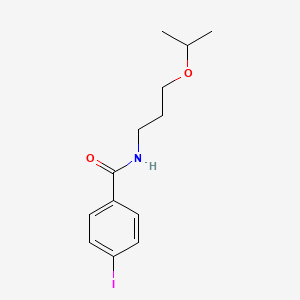
![ethyl 4-[4-(2-hydroxyethyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5222516.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-(2-methoxyethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5222518.png)
![N~2~-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinamide](/img/structure/B5222522.png)
![methyl 2-methyl-3-({[1-(methylsulfonyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5222525.png)
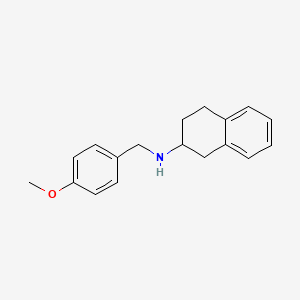
![3-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5222532.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-bromo-4,6-difluorophenyl)acetamide](/img/structure/B5222544.png)
![1-(3-nitrophenyl)-5-[3-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222560.png)
![1-(4-ethylphenyl)-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5222562.png)
![1-ethyl-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5222572.png)